Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate
Description
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is a triazine-derived compound featuring a sulfanylacetate ester moiety. Its structure includes a 1,2,4-triazine ring substituted with hydroxyl groups at positions 3 and 5, and a methyl ester-linked sulfanyl group at position 5.
Properties
CAS No. |
75621-68-0 |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C6H7N3O4S/c1-13-3(10)2-14-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12) |
InChI Key |
VRFCSDSVVDDINV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable sulfanyl reagent, followed by esterification with methanol. The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield triazine ketones, while substitution of the sulfanyl group can produce various triazine derivatives with different functional groups.
Scientific Research Applications
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups on the triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
The compound is compared below with structurally related triazine derivatives, focusing on substituents, functional groups, and inferred properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Comparative Insights
Hydroxyl vs. The keto groups in the dioxo derivative likely lower the pKa of adjacent protons, favoring deprotonation under physiological conditions .
Sulfanyl vs.
Ester Chain Length :
- The methyl ester in the target compound offers lower molecular weight and higher volatility compared to the butyl ester analog, which may influence environmental persistence or absorption rates .
For example, cyclohexyl-sulfanyl pyrazole-Pt complexes show enhanced cytotoxicity over benzyl analogs, suggesting that the methyl ester and hydroxyl groups in the target compound may modulate similar interactions .
Agrochemical Potential: Structural parallels with sulfonylurea herbicides like metsulfuron methyl () suggest that the target compound’s triazine core and ester group could confer herbicidal properties via enzyme inhibition pathways. However, hydroxyl groups may reduce soil persistence compared to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
